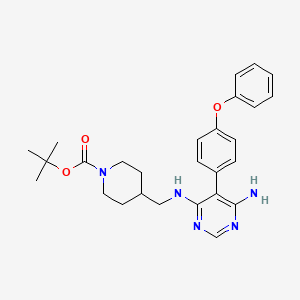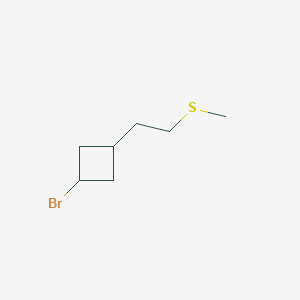
1-Bromo-3-(2-methylsulfanylethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cycloaddition and Dimerization : The thermal [2+2] cycloaddition products of 1-bromo-2-(9-fluorenylidene)ethylene led to the formation of bromo-analog compounds, demonstrating the reactivity of similar bromo-substituted cyclobutane derivatives in forming complex structures (Toda, Motomura, & Oshima, 1974).
Novel Addition Reactions : Research on new bridgehead-substituted 1-(arylsulfonyl)bicyclo[1.1.0]butanes showed novel addition reactions, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Gaoni, 1989).
Electrochemical Behavior : The electrochemical reduction of various 1,4-dihalobutanes, including 1-bromo analogs, at carbon cathodes in dimethylformamide revealed diverse products, suggesting potential applications in electrochemical synthesis (Pritts & Peters, 1995).
Conformational Analysis : Studies on the conformational behavior of cyclobutane derivatives, including bromo and chloro variants, provided insights into their structural dynamics, essential for understanding their reactivity in different chemical environments (Powell et al., 1988).
Applications in Synthesis and Catalysis
Formation of Complex Structures : Research on the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinyl radical demonstrated the potential of cyclobutane derivatives in forming complex organic structures (Muramatsu, Toyota, & Satou, 2009).
Synthesis of Spiro- and Dispirotetrahydropyrane-Diones : Cyclobutane derivatives have been used in the synthesis of various spiro- and dispirotetrahydropyrane-diones, showcasing their utility in creating novel organic compounds with potential applications in pharmaceuticals and materials science (Kirillov & Melekhin, 2009).
Photocatalysis with Flavin Derivatives : Flavin derivatives, in combination with visible light, facilitated efficient cyclobutane ring formation via [2+2] cycloadditions. This finding opens up avenues for using cyclobutane derivatives in green chemistry and sustainable photocatalytic processes (Mojr et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3-(2-methylsulfanylethyl)cyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrS/c1-9-3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRBRMOUKVFXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CC(C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)
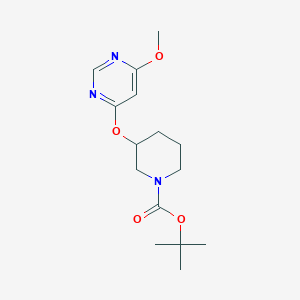
![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)
![methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2380458.png)
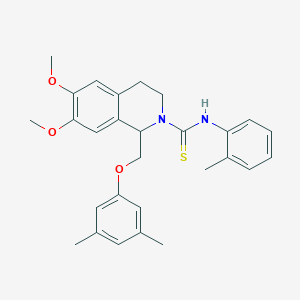
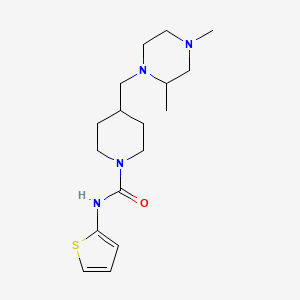
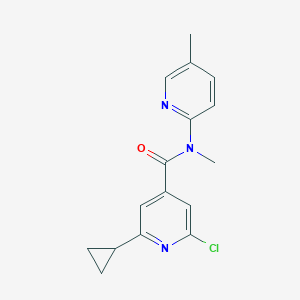

![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)
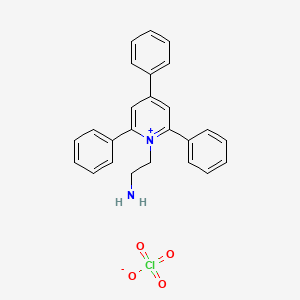

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)
